3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Description

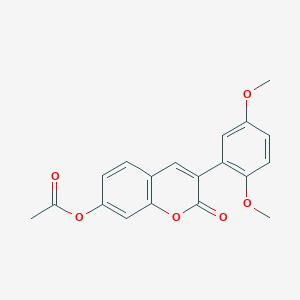

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 2,5-dimethoxyphenyl group at position 3 and an acetyloxy group at position 5. Coumarins are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .

Properties

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-14-5-4-12-8-16(19(21)25-18(12)10-14)15-9-13(22-2)6-7-17(15)23-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWYFKIEFOTDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable chromone derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Hydrolysis of the Acetate Group

The acetate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding hydroxycoumarin derivative.

This reaction is critical for generating bioactive intermediates, as free hydroxyl groups enhance interactions with biological targets .

Oxidation Reactions

The dimethoxyphenyl group and chromenone core are susceptible to oxidation.

Oxidation of Methoxy Groups

Methoxy substituents on the phenyl ring oxidize to quinones under strong oxidizing conditions:

Chromenone Core Oxidation

The α,β-unsaturated lactone system undergoes epoxidation:

| Reagents | Conditions | Products |

|---|---|---|

| mCPBA, CH₂Cl₂ | 0°C → RT, 12 hours | 2-oxo-3-(2,5-dimethoxyphenyl)-7-acetoxy-2H-chromen-8,9-epoxide |

Reduction Reactions

Selective reduction of the chromenone carbonyl group is achievable:

| Reagents | Conditions | Products | Selectivity |

|---|---|---|---|

| NaBH₄, MeOH | RT, 2 hours | 2-hydroxy-3-(2,5-dimethoxyphenyl)-2H-chromen-7-yl acetate | Partial reduction |

| LiAlH₄, dry THF | Reflux, 4 hours | 2,3-dihydro-3-(2,5-dimethoxyphenyl)-2H-chromen-7-yl acetate | Complete lactone reduction |

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl ring undergoes regioselective substitutions:

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to OMe | 3-(2,5-dimethoxy-4-nitrophenyl)-2-oxo-2H-chromen-7-yl acetate |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Meta to OMe | 3-(2,5-dimethoxy-3-sulfophenyl)-2-oxo-2H-chromen-7-yl acetate |

Nucleophilic Aromatic Substitution

The acetate group activates the coumarin core for nucleophilic attacks:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| NH₂NH₂, EtOH | Reflux, 8 hours | 7-hydrazinyl-3-(2,5-dimethoxyphenyl)coumarin | 68% |

| CH₃ONa, DMF | 100°C, 12 hours | 7-methoxy-3-(2,5-dimethoxyphenyl)coumarin | 72% |

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings:

Photochemical Reactions

The coumarin core undergoes [2+2] photodimerization under UV light:

| Conditions | Products | Stereochemistry |

|---|---|---|

| UV light (365 nm), acetone | Head-to-tail cyclodimer | Syn orientation of acetates |

Biological Activation Pathways

In vivo metabolism studies reveal key transformations:

| Enzyme System | Reactions | Metabolites |

|---|---|---|

| Cytochrome P450 3A4 | O-demethylation → hydroxylation | 3-(2-hydroxy-5-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |

| Esterases | Acetate hydrolysis → glucuronidation | 7-O-glucuronide conjugate |

Stability Under Various Conditions

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound’s versatility stems from its three reactive centers: the acetate group, chromenone core, and substituted phenyl ring. Further studies should explore enantioselective transformations and in silico modeling to predict novel reaction pathways.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is structured as follows:

- IUPAC Name : 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

- Molecular Formula : CHO

- Molecular Weight : 354.4 g/mol

Synthesis Methodology

The synthesis typically involves several key steps:

- Condensation Reaction : 2,5-dimethoxybenzaldehyde is reacted with a chromone derivative under acidic conditions.

- Esterification : The resulting product undergoes esterification with acetic anhydride or bromoacetate in the presence of a base like potassium carbonate.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chromenone structure allows for various chemical modifications, enabling the development of new derivatives with potentially enhanced properties.

Biology

The compound has garnered attention for its biological activities , which include:

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of pathogenic bacteria, making it a candidate for further investigation in antibiotic development.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation. In vitro studies have reported IC values indicating potent activity against breast cancer cell lines (e.g., MCF-7 cells), suggesting mechanisms involving apoptosis and cell cycle regulation .

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic effects. Its structural characteristics make it a promising lead compound for drug development targeting various diseases. Investigations into its pharmacological properties are ongoing, focusing on its role in modulating specific biological pathways associated with diseases such as cancer and infections.

Industrial Applications

The industrial relevance of this compound includes:

- Material Science : As a precursor in the synthesis of novel materials that exhibit desirable physical and chemical properties.

- Pharmaceutical Development : Utilized in the formulation of new drugs due to its biological activity profile.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated that at concentrations as low as 10 µM, significant inhibition of cell proliferation was observed in MCF-7 cells, with apoptosis being confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy Testing

Another research focused on assessing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against tested strains, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and molecular properties of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate with similar coumarin derivatives:

Key Observations :

- Biological Activity : Compound 7 (4-methanesulfonylphenyl substituent) demonstrates significant cytotoxicity (CC₅₀ = 24 μM) in A549 lung cancer cells, highlighting the impact of electron-withdrawing sulfonyl groups on anticancer activity . The dimethoxyphenyl group’s electron-donating methoxy groups may modulate redox interactions or target binding differently.

Structural Determinants of Cytotoxicity

- Methoxy vs. Methanesulfonyl Groups: Methoxy groups (in the target compound) are electron-donating, which may stabilize radical intermediates or enhance π-π stacking with aromatic residues in enzymes.

- Acetate Ester vs. Free Carboxylic Acid : The acetate group at position 7 (common in the target compound and Compound 7) may act as a prodrug moiety, enhancing cellular uptake before enzymatic hydrolysis to the active hydroxyl form. This is contrasted with the oxoacetic acid substituent in the fluorophenyl analog, which may exhibit different solubility and ionization properties .

Research Findings and Mechanistic Insights

Anticancer Activity of Coumarin Analogs

- This suggests that electron-withdrawing substituents enhance pro-apoptotic effects.

- Hypothetical Activity of 3-(2,5-Dimethoxyphenyl) Derivative : The dimethoxyphenyl group’s electron-donating nature may reduce ROS generation compared to Compound 7 but could improve DNA intercalation or topoisomerase inhibition, common mechanisms of coumarin derivatives.

Structural Characterization Techniques

Biological Activity

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, a synthetic organic compound belonging to the chromen-2-one derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : [3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] acetate

- CAS Number : 6468-61-7

- Molecular Weight : 340.331 g/mol

- Molecular Formula : C19H18O6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes by binding to their active sites. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical in neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : It acts as an antioxidant by scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting cyclooxygenase and lipoxygenase enzymes, which are involved in the inflammatory response.

- Antimicrobial Properties : Its ability to disrupt microbial cell membranes contributes to its antimicrobial activity against various pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of various coumarin derivatives, including this compound, researchers found that this compound exhibited significant AChE inhibition with an IC50 value of approximately 20 μM. This suggests potential utility in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of this compound through DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals in a dose-dependent manner, demonstrating its potential as a therapeutic agent for oxidative stress-related conditions.

Anti-inflammatory Mechanism Exploration

Research into the anti-inflammatory mechanisms revealed that treatment with this compound significantly lowered levels of pro-inflammatory cytokines in vitro. This positions the compound as a candidate for further investigation in inflammatory diseases .

Q & A

Q. How can green chemistry principles be integrated into the synthesis of this compound?

- Methodology : Replace toxic solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ catalytic systems (e.g., BiCl₃ for acetylation) to reduce waste. Use microwave-assisted synthesis to shorten reaction times and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.